
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in various tissues, including sensory neurons.
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide acts as a competitive antagonist of TRPV1 channels, which are activated by various stimuli, such as heat, capsaicin, and acid. When this compound binds to the TRPV1 channel, it prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways that mediate pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to inhibit the proliferation and survival of cancer cells, as well as protect against neuronal damage and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity for TRPV1 channels, which allows for precise modulation of TRPV1 channel activity. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
Future research on N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide should focus on elucidating its molecular mechanism of action and identifying its potential therapeutic targets beyond TRPV1 channels. Additionally, the development of more potent and selective TRPV1 antagonists may lead to the discovery of novel therapeutic agents for the treatment of pain and other disorders.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide involves the reaction of 4-bromo-2-chloroaniline and morpholine-4-carbothioamide in the presence of a catalyst and a solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including pain management, cancer treatment, and neuroprotection. As a TRPV1 antagonist, this compound has been shown to inhibit the activation of TRPV1 channels, which are involved in the perception of pain and inflammation. Therefore, this compound has been proposed as a potential therapeutic agent for the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain.
In addition to its analgesic properties, this compound has also been investigated for its potential anticancer properties. TRPV1 channels are overexpressed in various cancer cells, and their activation has been shown to promote cancer cell proliferation and survival. This compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the activation of TRPV1 channels.
Furthermore, this compound has also been studied for its neuroprotective properties. TRPV1 channels are involved in the regulation of neuronal excitability and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders, such as epilepsy and Alzheimer's disease. This compound has been shown to protect against neuronal damage and improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBUSZLQPSXDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

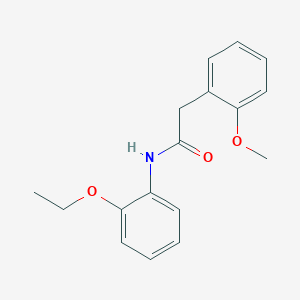

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
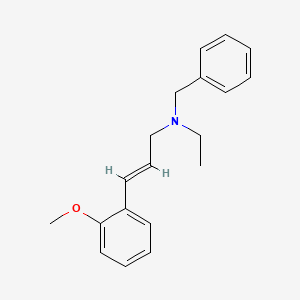
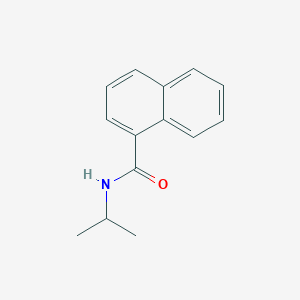
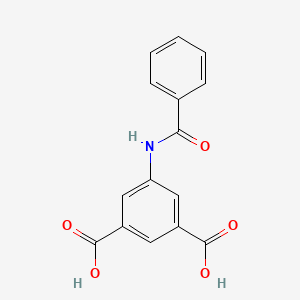

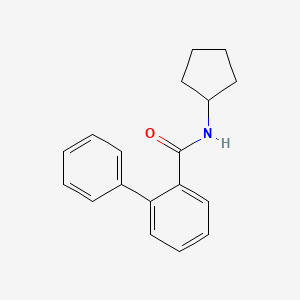
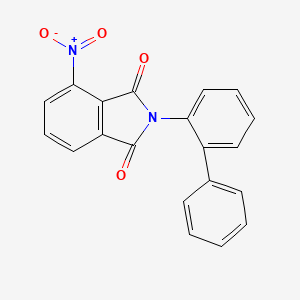
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
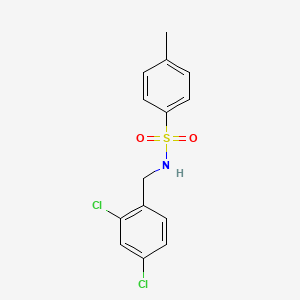
![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)